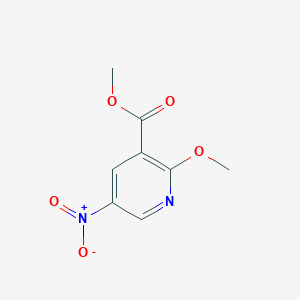

Methyl 2-methoxy-5-nitronicotinate

Descripción general

Descripción

“Methyl 2-methoxy-5-nitronicotinate” is a chemical compound with the CAS Number: 122433-50-5 . It has a molecular weight of 212.16 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H8N2O5/c1-14-7-6 (8 (11)15-2)3-5 (4-9-7)10 (12)13/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.

Aplicaciones Científicas De Investigación

Antitumorigenic and Antiangiogenic Effects

Certain estrogens metabolites, such as 2-methoxyestradiol, have shown antitumorigenic and antiangiogenic effects both in vitro and in vivo, suggesting a protective effect against estrogen-induced cancers. Although the exact molecular mechanism of action of these compounds remains unclear, their unique effects might be mediated by specific intracellular receptors. This highlights the potential of nitro derivatives and their analogs in cancer research and therapy (Zhu & Conney, 1998).

DNA Methyltransferase Inhibitors

Research into DNA methylation inhibitors, which can restore suppressor gene expression and exert antitumor effects, provides another potential application area. These inhibitors, including analogs of nucleoside deoxycitidine, have shown promise in in vitro and in vivo models. Although their direct relation to Methyl 2-methoxy-5-nitronicotinate is not established, the exploration of such compounds in regulating gene expression and potential therapeutic effects in cancer and other diseases is significant (Goffin & Eisenhauer, 2002).

Alkoxycarbonylation Reactions

The alkoxycarbonylation of unsaturated phytogenic substrates, a reaction relevant to the synthesis of esters, has seen application in creating more environmentally friendly and efficient chemical processes. While the specific application to this compound isn't mentioned, this area of research demonstrates the potential of such compounds in industrial and synthetic chemistry processes (Sevostyanova & Batashev, 2023).

Neurochemical Effects

Studies on related ergoline derivatives have explored their effects on the central nervous system, including energy metabolism during and after cerebral hypoxia and ischemia. This suggests potential research applications of this compound and its analogs in understanding and treating neurological conditions (Moretti, 1979).

Safety and Hazards

The safety information available indicates that “Methyl 2-methoxy-5-nitronicotinate” should be handled with care. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing . It’s also recommended to use personal protective equipment as required .

Mecanismo De Acción

Mode of Action

These intermediates can then interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-methoxy-5-nitronicotinate are currently unknown . Nitro-containing compounds can participate in various biochemical reactions, but the specific pathways influenced by this compound require further investigation.

Propiedades

IUPAC Name |

methyl 2-methoxy-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-14-7-6(8(11)15-2)3-5(4-9-7)10(12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKVLUGRWNKURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559522 | |

| Record name | Methyl 2-methoxy-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122433-50-5 | |

| Record name | Methyl 2-methoxy-5-nitro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122433-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxy-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)

![9-Methylacenaphtho[1,2-b]quinoxaline](/img/structure/B181389.png)

![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)